The compound 4-(3-Methoxyphenoxy)piperidine and its derivatives have been the subject of various studies due to their potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for their pharmacological activities, which include antiallergy, neuroleptic, and gastric acid antisecretory effects, as well as their affinity for the dopamine transporter and σ receptors. The research on these compounds is driven by the need for new therapeutic agents that can provide better efficacy, selectivity, and safety profiles compared to existing drugs.
The synthesized piperidine analogues have shown potential as radiolabeled probes for σ-1 receptors, which could be used in in vivo tomographic studies. The iodinated ligand [123I]-4 demonstrated high uptake and retention in the brain and other organs, with high specific binding to σ receptors, suggesting its use in imaging studies2. The antiallergy activity of compounds like AHR-5333 could lead to the development of new antiallergic medications with improved potency1. The neuroleptic activity of phenyl-4-piperidinylmethanone derivatives indicates their potential as long-acting neuroleptic agents for the treatment of psychiatric disorders4. Lastly, the gastric acid antisecretory activity of compounds such as 5f could contribute to the development of new antiulcer agents5.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Chem-Impex, where it is available in hydrochloride form (CAS Number: 1166820-47-8) . It falls under the category of organic compounds, specifically as an aromatic ether due to the methoxy group and the phenoxy linkage.
The synthesis of 4-(3-Methoxyphenoxy)piperidine can be achieved through several methods, often involving the formation of the piperidine ring followed by substitution reactions. One notable method involves the reaction of 3-methoxyphenol with a piperidine derivative under specific conditions to yield the desired product.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of 4-(3-Methoxyphenoxy)piperidine features a six-membered piperidine ring with a methoxyphenyl substituent at the fourth position.
Molecular modeling studies may reveal insights into conformational flexibility and potential interaction sites for biological activity .
4-(3-Methoxyphenoxy)piperidine can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are influenced by factors such as solvent choice, temperature, and catalysts used .
The mechanism of action of 4-(3-Methoxyphenoxy)piperidine is primarily linked to its interaction with biological targets, particularly neurotransmitter receptors.
In vitro studies are essential to elucidate these mechanisms further and establish structure-activity relationships .
The physical properties of 4-(3-Methoxyphenoxy)piperidine include:
Chemical properties include stability under standard conditions but may react under extreme pH or temperature variations .
4-(3-Methoxyphenoxy)piperidine has several scientific applications:
Research continues into expanding its applications within medicinal chemistry and related fields .
4-(3-Methoxyphenoxy)piperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine core (a six-membered ring with five carbon atoms and one nitrogen atom) substituted at the 4-position with a 3-methoxyphenoxy group. This structural arrangement consists of a methoxybenzene ring (–C₆H₄OCH₃) connected via an ether linkage (–O–) to the piperidine scaffold. The compound’s systematic IUPAC name is 4-(3-methoxyphenoxy)piperidine, which unambiguously defines the attachment point of the phenoxy moiety to the piperidine ring and specifies the meta-position of the methoxy group on the benzene ring [3].
Alternative chemical designations and synonyms found in scientific literature and chemical databases include:
The molecular formula is C₁₂H₁₇NO₂, corresponding to a molecular weight of 207.27 g/mol. Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers of 4-(3-Methoxyphenoxy)piperidine
Property | Value |
---|---|
Systematic IUPAC Name | 4-(3-Methoxyphenoxy)piperidine |
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight | 207.27 g/mol |
CAS Number | 162402-37-1 |
SMILES | COC1=CC(=CC=C1)OC2CCNCC2 |
InChIKey | DNZZLFXWMVOBBV-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the nitrogen atom typically in a protonable state under physiological conditions, influencing its physicochemical behavior. The 3-methoxyphenoxy substituent enhances lipophilicity compared to unsubstituted phenoxy-piperidines, potentially impacting membrane permeability and bioavailability in biological contexts. This structural duality – a basic piperidine nitrogen combined with an aromatic ether – creates a versatile pharmacophore capable of diverse intermolecular interactions critical for binding to biological targets [3] [8].
The synthesis of substituted piperidines, including 4-(3-methoxyphenoxy)piperidine, has evolved significantly alongside broader advances in heterocyclic chemistry. Early routes relied heavily on pyridine hydrogenation, where catalytic reduction of corresponding pyridine precursors under high-pressure hydrogenation conditions yielded piperidines. Traditional catalysts like platinum or palladium on carbon were employed, though these methods often suffered from harsh conditions, poor stereoselectivity, and functional group incompatibility [4] [8].
A transformative advancement came with the development of transition metal-catalyzed methods. For instance, Beller and colleagues pioneered heterogeneous cobalt catalysts (supported on titanium nanoparticles) enabling efficient pyridine-to-piperidine hydrogenation under milder, acid-free aqueous conditions, improving functional group tolerance [8]. Simultaneously, ruthenium-based catalysts facilitated cis-diastereoselective hydrogenation of polysubstituted pyridines, crucial for accessing stereochemically defined piperidine derivatives [8].
Modern synthetic approaches emphasize atom economy and regioselectivity:
Table 2: Key Synthetic Milestones for Piperidine Derivatives
Synthetic Method | Key Advancement | Reference |
---|---|---|
Cp*Ir-Catalyzed N-Heterocyclization | Amine + Diol → Piperidine (high yield, no protection) | Fujita et al. (2004) |
Ru/C Co-Catalyzed Hydrogenation | Diastereoselective cis-hydrogenation of pyridines | Beller Group |
AlCl₃-Catalyzed Aza-Prins Cyclization | High-yield 4-halopiperidine synthesis | Liu et al. (2016) |
Rh/Pd-Catalyzed Dearomatization | Access to fluorinated piperidines | Glorius Group |
For 4-(3-methoxyphenoxy)piperidine specifically, ether bond formation remains a common retrosynthetic disconnection. One practical route involves nucleophilic displacement, where 4-hydroxypiperidine reacts with 1-fluoro-3-methoxybenzene (or analogous aryl halide) under basic conditions (e.g., K₂CO₃). Alternatively, palladium-catalyzed coupling strategies (e.g., Buchwald-Hartwig amination adapted for ethers) between 4-bromopiperidine derivatives and 3-methoxyphenol offer enhanced selectivity [3] [8].
4-(3-Methoxyphenoxy)piperidine represents a privileged scaffold in medicinal chemistry due to its structural versatility and demonstrated bioactivity across neurological and psychiatric disorders. The piperidine ring serves as a conformational constraint mimicking flexible amine functionalities, while the 3-methoxyphenoxy group provides aromatic surface area for π-stacking and hydrophobic interactions within target binding pockets [5] [7] [9].
Neurological Target Modulation: The compound’s core structure is integral to inhibitors targeting neurotransmitter transporters. High-throughput screening identified structurally related 4-methoxy-3-(piperidin-4-yloxy)benzamides as potent inhibitors of the presynaptic choline transporter (CHT). Optimization of this scaffold yielded ML352, a potent, selective CHT inhibitor (Ki ~nM range) with favorable drug-like properties. CHT inhibition elevates synaptic choline levels, offering therapeutic potential for disorders involving cholinergic deficit [5].
Analgesic Development: Structural analogs bearing the 4-aryloxypiperidine motif exhibit potent activity at opioid receptors. Novel analgesics were designed using Tramadol as a lead structure, incorporating the 4-(3-methoxyphenyl)piperidine element. Compound 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide emerged as a highly selective μ-opioid receptor (MOR) agonist (Ki(MOR) = 7.3 ± 0.5 nM) with potent antinociceptive effects in vivo, demonstrating significantly reduced gastrointestinal side effects compared to classical opioids. This highlights the scaffold’s utility in developing safer analgesics [7].
Psychiatric Therapeutics: In antipsychotic research, molecular hybridization strategies frequently incorporate arylpiperidine fragments. Compound 9f, featuring an aryl-piperidine core, demonstrated dual antagonism at dopamine D₂ (IC₅₀ = 3.0 nM) and serotonin 5-HT₂A (IC₅₀ = 15.1 nM) receptors – a pharmacological profile predictive of efficacy against positive and negative symptoms of schizophrenia with reduced extrapyramidal side effects. This multi-target engagement underscores the scaffold’s adaptability in designing novel neurotherapeutics [9].
Table 3: Biological Activities of 4-(3-Methoxyphenoxy)piperidine Derivatives
Therapeutic Area | Compound Example | Primary Target(s) | Key Activity |
---|---|---|---|
Cholinergic Modulation | ML352 (benzamide derivative) | Presynaptic Choline Transporter | CHT Inhibition (Ki ~nM); Cognitive Enhancement |
Pain Management | 3-((dimethylamino)methyl)-4-hydroxy analog | μ-Opioid Receptor (MOR) | Potent Agonism (Ki = 7.3 nM); Analgesia |
Antipsychotic Agents | Compound 9f (aryl-piperidine hybrid) | D₂ / 5-HT₂A Receptors | Dual Antagonism (IC₅₀ D₂=3.0 nM; 5-HT₂A=15.1 nM) |
The scaffold’s physicochemical properties – moderate logP, presence of hydrogen bond acceptors (ether oxygen, piperidine nitrogen), and molecular weight <350 – align well with drug-likeness criteria (Lipinski’s Rule of Five). This facilitates favorable blood-brain barrier penetration, as evidenced by high brain-to-plasma ratios (e.g., Kp = 4.03 for antipsychotic candidate 9f) crucial for central nervous system-targeted therapeutics [9]. Its role as a versatile building block is further cemented by its frequent appearance in compound libraries for high-throughput screening and its use as an intermediate in synthesizing complex molecules exploring structure-activity relationships across diverse biological targets [5] [8] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0